

A Comparative Analysis of Inhibitor Binding Affinity to KRAS G12D vs. G12C

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Compound of Interest

Compound Name: *Kras G12D(8-16)*

Cat. No.: *B12377728*

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A definitive guide for researchers and drug development professionals on the binding characteristics of inhibitors targeting two of the most prevalent KRAS mutations in cancer.

The quest for effective therapies targeting KRAS, a frequently mutated oncogene in human cancers, has led to the development of specific inhibitors for different KRAS variants. Among the most common mutations are G12D and G12C, which are key drivers in cancers such as pancreatic, colorectal, and lung adenocarcinoma.[1][2] This guide provides a comparative analysis of the binding affinities of inhibitors to KRAS G12D versus G12C, supported by experimental data and detailed methodologies, to inform ongoing research and drug development efforts.

Quantitative Analysis of Inhibitor Binding Affinity

The efficacy of a KRAS inhibitor is fundamentally linked to its ability to bind to the target protein with high affinity and specificity. The following tables summarize key binding parameters for prominent inhibitors targeting KRAS G12D and G12C.

KRAS G12D Inhibitors

Inhibitor	Assay Type	Binding Affinity (KD)	Cellular Potency (IC50)	Selectivity	Reference
MRTX1133	Surface Plasmon Resonance (SPR)	~0.2 pM	2 nM (pERK), 6 nM (viability)	>500-fold selective vs. WT KRAS	[1] [3]
BI-2865	Biochemical	32 nM	Not specified	Binds to G12D, G12C, G12V, G13D	[3]
HRS-4642	Surface Plasmon Resonance (SPR)	Not specified	Not specified	21-fold lower KD for G12D vs. G12C	
Compound 11	Microscale Thermophoresis (MST)	~0.4–0.7 μ M	Not specified	Similar affinity for G12D, G12C, Q61H	

KRAS G12C Inhibitors

Inhibitor	Assay Type	Binding Affinity (Ki, kinact/Ki)	Cellular Potency (IC50)	Selectivity	Reference
Sotorasib (AMG 510)	Stopped-flow fluorescence spectroscopy	Ki and kinact not specified, but 5-9 fold higher kinact/Ki than ARS-853	0.03 μ M (p-ERK in NCI-H358 cells)	Covalent inhibitor specific to G12C	
Adagrasib (MRTX849)	Not specified	Not specified	10-973 nM (2D cell viability)	Covalent inhibitor specific to G12C	
BI-2865	Biochemical	4.5 nM	Not specified	Binds to G12D, G12C, G12V, G13D	

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of inhibitor binding kinetics and affinity. Below are representative protocols for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative information on association (k_{on}) and dissociation (k_{off}) rates, from which the equilibrium dissociation constant (K_D) is calculated.

Objective: To determine the K_D of an inhibitor to KRAS G12D or G12C.

Methodology:

- Immobilization: Purified KRAS protein (G12D or G12C mutant) is immobilized on a sensor chip surface.

- **Analyte Injection:** A series of concentrations of the inhibitor (analyte) in a suitable running buffer are injected over the sensor surface.
- **Association Phase:** The binding of the inhibitor to the immobilized KRAS is monitored as an increase in the SPR signal (measured in Resonance Units, RU) over time.
- **Dissociation Phase:** The running buffer without the inhibitor is flowed over the chip, and the dissociation of the inhibitor from KRAS is monitored as a decrease in the SPR signal over time.
- **Data Analysis:** The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_{on} and k_{off} rates. The K_D is then calculated as k_{off}/k_{on} .

Cellular Assay for Inhibition of p-ERK (Phospho-ERK)

This assay measures the functional consequence of KRAS inhibition by quantifying the phosphorylation of a key downstream effector, ERK.

Objective: To determine the IC_{50} value of an inhibitor in a cellular context.

Methodology:

- **Cell Culture:** A KRAS mutant cell line (e.g., NCI-H358 for G12C) is cultured in appropriate media.
- **Inhibitor Treatment:** Cells are treated with a range of concentrations of the test inhibitor for a defined period.
- **Cell Lysis:** Cells are harvested and lysed to extract total protein.
- **Western Blotting:**
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

- The membrane is then incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
- Bands are visualized using a chemiluminescence imaging system.
- Data Analysis: The band intensities for p-ERK and total ERK are quantified. The p-ERK signal is normalized to the total ERK signal. The normalized p-ERK levels are plotted against the inhibitor concentration to determine the IC₅₀ value.

Mass Spectrometry for Covalent Inhibitor Binding

For covalent inhibitors, mass spectrometry can confirm binding and determine the stoichiometry of the inhibitor-protein interaction.

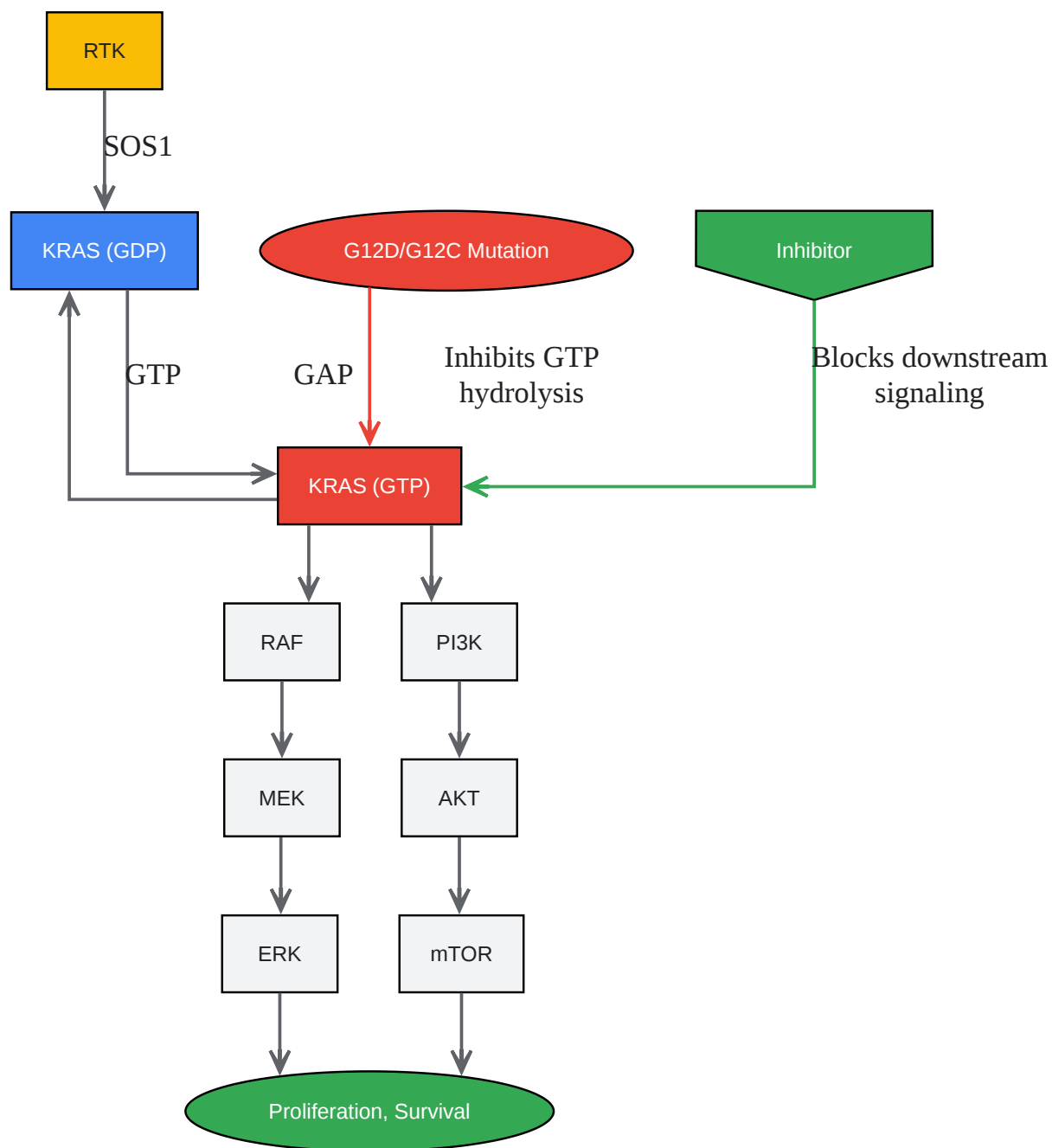
Objective: To confirm covalent binding and determine the stoichiometry of inhibitor binding to KRAS G12C.

Methodology:

- Incubation: Purified KRAS G12C protein is incubated with the inhibitor at various molar ratios.
- Sample Preparation: The protein-inhibitor complex is prepared for mass spectrometry analysis. This may involve reduction, alkylation of free cysteines, and enzymatic digestion (e.g., with trypsin).
- LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The mass of the protein in the control and inhibitor-treated samples is compared. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding. The percentage of bound protein can be calculated by comparing the peak intensities of the unbound and bound protein species.

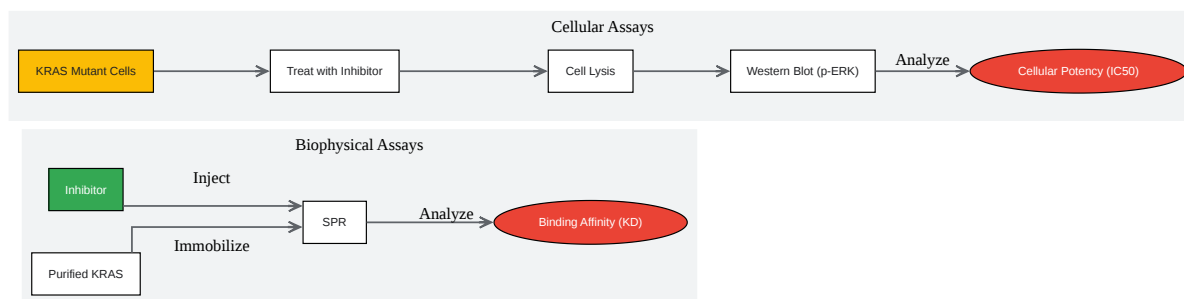
Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of KRAS inhibition.



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Caption: KRAS signaling pathway and inhibitor mechanism of action.



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Caption: Workflow for characterizing KRAS inhibitor binding.

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